molecular formula C6H14ClNO2 B13333333 2-(Aminomethyl)-2-methylbutanoic acid hydrochloride

2-(Aminomethyl)-2-methylbutanoic acid hydrochloride

Cat. No.: B13333333
M. Wt: 167.63 g/mol
InChI Key: RSVQEYHXXIQIPK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylbutanoic acid hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a methylbutanoic acid backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methylbutanoic acid hydrochloride typically involves the reaction of 2-methylbutanoic acid with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate aminomethyl compound, which is then converted to the hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2-(Aminomethyl)-2-methylbutanoic acid, such as carboxylic acids, primary amines, and substituted aminomethyl compounds .

Scientific Research Applications

2-(Aminomethyl)-2-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. This compound can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-2-methylbutanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it valuable in multiple fields of scientific research .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

2-(aminomethyl)-2-methylbutanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-3-6(2,4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H

InChI Key

RSVQEYHXXIQIPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(=O)O.Cl

Origin of Product

United States

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